molecular formula C15H18N2O3S B4748997 4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one

4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one

Cat. No.: B4748997
M. Wt: 306.4 g/mol
InChI Key: NRKCNWLPJYXKFT-UHFFFAOYSA-N
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Description

4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core substituted with a methyl group at the 4-position, a piperidin-1-ylsulfonyl group at the 6-position, and a keto group at the 2-position. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The piperidin-1-ylsulfonyl group can be introduced through sulfonylation reactions using piperidine and sulfonyl chloride.

    Formation of the Keto Group: The keto group at the 2-position can be introduced through oxidation reactions using appropriate oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinolin-2(1H)-one: Lacks the piperidin-1-ylsulfonyl group, resulting in different chemical and biological properties.

    6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one: Lacks the methyl group at the 4-position, which may affect its reactivity and interactions.

    4-methyl-6-(morpholin-1-ylsulfonyl)quinolin-2(1H)-one: Contains a morpholine group instead of a piperidine group, leading to variations in its chemical behavior and biological activity.

Uniqueness

4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both the methyl and piperidin-1-ylsulfonyl groups enhances its versatility in chemical synthesis and its potential as a bioactive molecule.

Properties

IUPAC Name

4-methyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-9-15(18)16-14-6-5-12(10-13(11)14)21(19,20)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKCNWLPJYXKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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